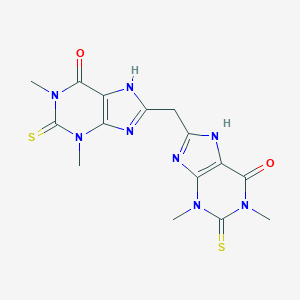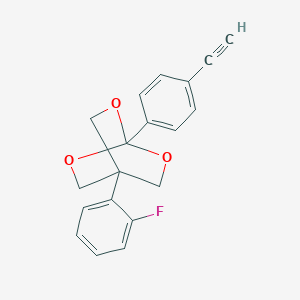
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-fluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-fluorophenyl)-, commonly known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is a neurotransmitter that plays a crucial role in brain function, and its transporters are essential for maintaining the proper balance of glutamate in the brain. TBOA has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and Alzheimer's disease.
Mécanisme D'action
TBOA inhibits the activity of glutamate transporters by binding to the transporter protein and blocking the uptake of glutamate into the cell. This leads to an increase in extracellular glutamate levels, which can cause excitotoxicity. TBOA has been shown to be a non-competitive inhibitor of glutamate transporters, meaning that it does not compete with glutamate for binding to the transporter protein.
Effets Biochimiques Et Physiologiques
TBOA has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase extracellular glutamate levels, leading to excitotoxicity and neuronal damage. TBOA has also been shown to cause seizures in animal models, which is consistent with its potential use in treating epilepsy. Additionally, TBOA has been shown to have neuroprotective effects in some animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TBOA as a research tool is its potency and specificity for glutamate transporters. TBOA has been shown to be a highly effective inhibitor of glutamate transporters, making it a valuable tool for investigating the role of glutamate transporters in various neurological disorders. However, TBOA has some limitations as a research tool. It is highly toxic and can cause neuronal damage and death at high concentrations. Additionally, TBOA has a short half-life and is rapidly metabolized in vivo, making it difficult to use in some experimental settings.
Orientations Futures
There are several future directions for research involving TBOA. One area of research is the development of more potent and selective inhibitors of glutamate transporters. This could lead to the development of more effective treatments for neurological disorders that involve glutamate dysregulation. Another area of research is the investigation of the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's disease. Finally, there is ongoing research into the potential use of TBOA as a therapeutic agent for epilepsy, stroke, and traumatic brain injury.
Méthodes De Synthèse
TBOA can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of TBOA is a complex process and requires specialized knowledge and equipment. The synthesis method is not discussed in detail here, but it is important to note that the purity and quality of the synthesized TBOA are critical factors in its effectiveness as a research tool.
Applications De Recherche Scientifique
TBOA has been widely used as a research tool in neuroscience to investigate the role of glutamate transporters in various neurological disorders. TBOA has been shown to inhibit the activity of glutamate transporters, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can cause excitotoxicity, which is a pathological process that can lead to neuronal damage and death.
Propriétés
Numéro CAS |
131505-64-1 |
|---|---|
Nom du produit |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-fluorophenyl)- |
Formule moléculaire |
C19H15FO3 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
1-(4-ethynylphenyl)-4-(2-fluorophenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C19H15FO3/c1-2-14-7-9-15(10-8-14)19-21-11-18(12-22-19,13-23-19)16-5-3-4-6-17(16)20/h1,3-10H,11-13H2 |
Clé InChI |
BJBGXPREQPCNLN-UHFFFAOYSA-N |
SMILES |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC=CC=C4F |
SMILES canonique |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC=CC=C4F |
Autres numéros CAS |
131505-64-1 |
Synonymes |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-fluoropheny l)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



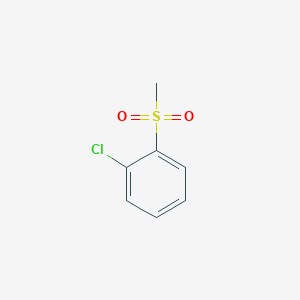
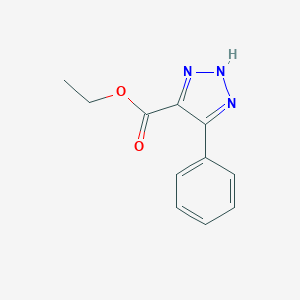
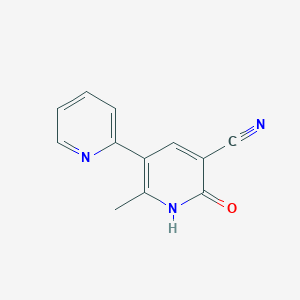
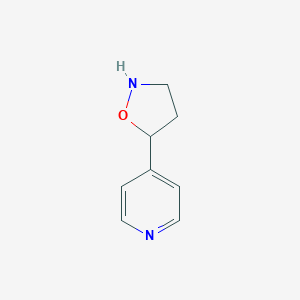
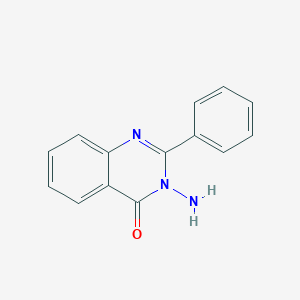
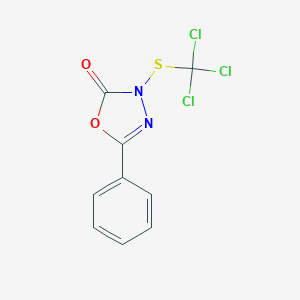
![[17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B155347.png)
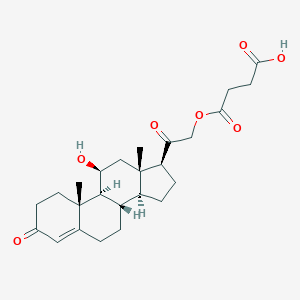
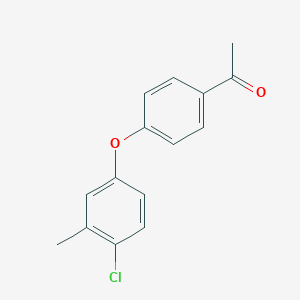
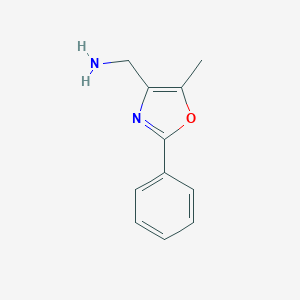
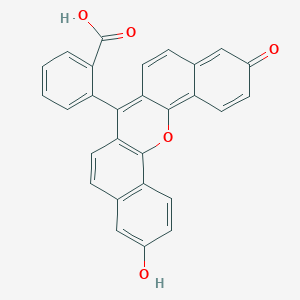
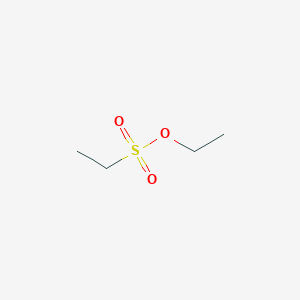
![2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B155357.png)
